molecular formula C21H27FN6O3 B2552789 7-(2-Ethoxyethyl)-8-[4-[(2-fluorophenyl)methyl]piperazin-1-yl]-3-methylpurine-2,6-dione CAS No. 887030-52-6

7-(2-Ethoxyethyl)-8-[4-[(2-fluorophenyl)methyl]piperazin-1-yl]-3-methylpurine-2,6-dione

Cat. No.: B2552789
CAS No.: 887030-52-6
M. Wt: 430.484
InChI Key: WNWCDUJFQHSWOE-UHFFFAOYSA-N
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Description

7-(2-Ethoxyethyl)-8-[4-[(2-fluorophenyl)methyl]piperazin-1-yl]-3-methylpurine-2,6-dione is a useful research compound. Its molecular formula is C21H27FN6O3 and its molecular weight is 430.484. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Antagonist Activity

  • Studies on bicyclic derivatives, including triazolones and triazine diones with various substitutions, have explored their potential as 5-HT2 antagonists, indicating applications in neuropsychiatric disorder treatments. Such compounds have shown to possess significant antagonist activity, suggesting their role in exploring therapeutic avenues for conditions like depression and anxiety (Watanabe et al., 1992).

Fluorescent Ligands for Receptor Studies

  • The synthesis and characterization of long-chain 1-(2-methoxyphenyl)piperazine derivatives incorporating environment-sensitive fluorescent moieties for high-affinity 5-HT(1A) receptors highlight the compound's potential in receptor visualization and mapping, facilitating neuroscience research and drug discovery (Lacivita et al., 2009).

Novel Synthetic Routes and Molecular Design

  • Research into the synthesis of novel octahydro-1, 5-imino-3-benzazocin-4, 7, 10-trione derivatives has provided insights into synthetic methodologies for complex cyclic compounds, which can be pivotal in the development of new pharmaceuticals and materials (Saito et al., 1997).

Computer-Aided Drug Design

  • Studies involving computer-aided insights into receptor-ligand interactions for novel hydantoin derivatives targeting serotonin receptors demonstrate the role of computational tools in enhancing the understanding of molecular interactions and optimizing drug design for psychiatric conditions (Kucwaj-Brysz et al., 2018).

Properties

IUPAC Name

7-(2-ethoxyethyl)-8-[4-[(2-fluorophenyl)methyl]piperazin-1-yl]-3-methylpurine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27FN6O3/c1-3-31-13-12-28-17-18(25(2)21(30)24-19(17)29)23-20(28)27-10-8-26(9-11-27)14-15-6-4-5-7-16(15)22/h4-7H,3,8-14H2,1-2H3,(H,24,29,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNWCDUJFQHSWOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCN1C2=C(N=C1N3CCN(CC3)CC4=CC=CC=C4F)N(C(=O)NC2=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27FN6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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